N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C21H24N4O3S and a molecular weight of 412.514 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves multiple steps, typically starting with the preparation of the benzimidazole core.
Industrial Production Methods
The process involves standard organic synthesis techniques, including condensation reactions and nucleophilic substitutions .
Chemical Reactions Analysis
Types of Reactions
N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and benzylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of an ethyl group.
N’-(3-ETHOXY-4-HO-BENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzylidene moiety, along with the benzimidazole and acetohydrazide functionalities, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-4-25-17-9-7-6-8-16(17)23-21(25)29-14-20(26)24-22-13-15-10-11-18(28-5-2)19(12-15)27-3/h6-13H,4-5,14H2,1-3H3,(H,24,26)/b22-13+ |
InChI Key |
QFSIXPZZJXCHII-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC)OC |
Origin of Product |
United States |
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